CID 78063332
Description
The compound with the identifier “CID 78063332” is a chemical entity with specific properties and applications. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Properties
Molecular Formula |
C18H40ClO4Sn2 |
|---|---|
Molecular Weight |
593.4 g/mol |
InChI |
InChI=1S/4C4H9.C2H3ClO2.H2O.O.2Sn/c4*1-3-4-2;3-1-2(4)5;;;;/h4*1,3-4H2,2H3;1H2,(H,4,5);1H2;;;/q;;;;;;;;+1/p-1 |
InChI Key |
SQRMYWCJIHBYOL-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCl.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound involves several synthetic routes. One common method includes the dissolution of a precursor compound in a strong solvent, followed by controlled temperature conditions and the use of specific reagents to induce the desired chemical transformations . The reaction conditions are carefully monitored to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as in the laboratory but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and equipment ensures consistent quality and high production rates.
Chemical Reactions Analysis
Structural Features and Reactivity
The molecular formula and functional groups of related compounds (e.g., CID 78047331 and CID 78063333) suggest potential reactivity patterns:
-
Carboxamide group : Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids and amines .
-
Cyano group (-C≡N) : May undergo nucleophilic addition or reduction to primary amines.
-
Fluorinated aromatic ring : Likely participates in electrophilic substitution reactions, though fluorine’s electron-withdrawing effects reduce reactivity compared to non-fluorinated arenes .
Hypothesized Reaction Pathways
Based on functional group analysis and analogous compounds :
Hydrolysis Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid-catalyzed hydrolysis | H₂SO₄ (concentrated), Δ | Carboxylic acid + amine derivative |
| Base-catalyzed hydrolysis | NaOH (aqueous), reflux | Carboxylate salt + ammonia/amine |
Nucleophilic Substitution
The fluorinated aromatic ring may undergo substitution with strong nucleophiles (e.g., -OH, -NH₂):
| Reagent | Conditions | Outcome |
|---|---|---|
| Sodium hydroxide | High temperature, polar solvent | Hydroxylated aromatic compound + HF |
| Ammonia | Pressure, catalyst (Cu) | Aminated derivative + HF |
Reduction Reactions
The cyano group could be reduced to an amine:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C → Δ | Primary amine (-CH₂NH₂) |
| H₂/Pd-C | Ethanol, room temperature | Primary amine (milder conditions) |
Reaction Mechanism Insights
-
Nucleophilic acyl substitution : Predicted for the carboxamide group, involving tetrahedral intermediate formation .
-
Electrophilic aromatic substitution : Limited due to fluorine’s deactivating effect; meta-directing behavior expected .
-
Cross-linking potential : Analogous compounds show reactivity in mass spectrometry-based studies, suggesting possible applications in protein interaction mapping .
Physical and Chemical Property Considerations
Key properties influencing reactivity (derived from CID 78047331 data ):
| Property | Value | Impact on Reactivity |
|---|---|---|
| Hydrogen bond donor count | 1 | Affects solubility and nucleophilicity |
| Rotatable bond count | 4 | Influences conformational flexibility |
| Topological polar surface area | 73.2 Ų | Predicts membrane permeability |
| LogP (XLogP3-AA) | 3.5 | Indicates moderate hydrophobicity |
Research Gaps and Limitations
Scientific Research Applications
The compound “CID 78063332” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 78063332” include other chemical entities with comparable structures and reactivity. These compounds may share some properties but also have unique features that distinguish them from each other.
Uniqueness: The uniqueness of “this compound” lies in its specific structure and the particular reactions it undergoes. This makes it a valuable compound for various applications and a subject of ongoing research.
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